molecular formula C7H9BF3N B1197106 (Benzylamine)trifluoroboron CAS No. 696-99-1

(Benzylamine)trifluoroboron

Cat. No. B1197106
CAS RN: 696-99-1
M. Wt: 174.96 g/mol
InChI Key: YRZFHTRSHNGOSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (benzylamine)trifluoroboron and related compounds involves various strategies, including catalytic trifluoromethylation of aryl- and vinylboronic acids. Such processes typically employ catalytic systems under mild conditions to achieve high yields. The use of trifluoromethyl benzoate as a trifluoromethoxylation reagent demonstrates the synthetic versatility in introducing trifluoromethyl groups into aromatic systems, further highlighting the synthetic approaches toward compounds similar to this compound (Arimori & Shibata, 2015); (Zhou et al., 2018).

Molecular Structure Analysis

The molecular structure of this compound compounds can be analyzed through studies on similar boron-containing complexes, revealing how the trifluoroboron group influences the overall molecular geometry and electronic properties. For instance, star-shaped triphenylamine terminated difluoroboron β-diketonate complexes exhibit strong light-harvesting abilities and intense fluorescence, showcasing the impact of boron-containing groups on molecular properties (Qian et al., 2014).

Chemical Reactions and Properties

This compound compounds participate in various chemical reactions, including palladium-catalyzed ortho-trifluoromethylation of benzylamines. These reactions are crucial for introducing trifluoromethyl groups into aromatic systems, thereby altering their chemical properties for potential applications in medicinal chemistry (Miura et al., 2013).

Scientific Research Applications

  • Perovskite Solar Cells : Zhao et al. (2021) found that (Benzylamine)trifluoroboron (BBF) improves the quality of FAMAPbI3 perovskite. BBF passivates both cationic and anionic perovskite defects, resulting in high power conversion efficiency (23.24%) and excellent stability for perovskite solar cells (Zhao et al., 2021).

  • Medicinal Chemistry : Miura et al. (2013) demonstrated the use of this compound in Pd(II)-catalyzed ortho-C-H trifluoromethylation of benzylamines. This method is useful for preparing ortho-trifluoromethyl-substituted benzylamines in medicinal chemistry (Miura et al., 2013).

  • Organolead Halide Perovskites : Wang et al. (2016) introduced benzylamine as a surface passivation molecule for perovskites. This enhances moisture-resistance and electronic properties of perovskites, achieving a champion efficiency of 19.2% in solar cells based on benzylamine-modified formamidinium lead iodide perovskite films (Wang et al., 2016).

  • Functionalization of Benzylamines : Zhao & Chen (2011) developed a method to functionalize ortho-C(sp2)-H bonds of picolinamide-protected benzylamine substrates with β-H-containing alkyl halides. This provides a new strategy to prepare highly functionalized benzylamines for complex molecule synthesis (Zhao & Chen, 2011).

  • Synthesis of Peptide C-Terminal Amides : Bernatowicz et al. (1989) evaluated substituted benzhydrylamine and benzylamine linkage agents for solid phase peptide synthesis of C-terminal amides. They identified the most reactive linkage agents for efficient peptide amide synthesis (Bernatowicz et al., 1989).

  • Synthesis of Functionalised Vinyl Triflates : Crisp & Meyer (1994) described the preparation of vinyl trifluoromethanesulfonates (triflates) containing a halide or triflate leaving group by adding triflic acid to terminal alkynes. They also investigated the subsequent displacement of the leaving group by benzylamine (Crisp & Meyer, 1994).

  • Glucose Tolerance and Metabolic Syndrome Treatment : Iffiú-Soltész et al. (2010) studied the effects of chronic benzylamine administration in improving glucose tolerance and reducing body weight gain in high-fat diet-fed mice. Benzylamine was found to be metabolically beneficial, suggesting its potential as an oral agent to treat metabolic syndrome (Iffiú-Soltész et al., 2010).

Safety and Hazards

(Benzylamine)trifluoroboron is a combustible liquid and can cause serious eye irritation . It may cause respiratory irritation and is harmful if swallowed or in contact with skin . It is advised to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

phenylmethanamine;trifluoroborane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N.BF3/c8-6-7-4-2-1-3-5-7;2-1(3)4/h1-5H,6,8H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZFHTRSHNGOSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.C1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061016
Record name Boron, (benzenemethanamine)trifluoro-, (T-4)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name Boron, (benzenemethanamine)trifluoro-, (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS RN

696-99-1
Record name (Benzenemethanamine)trifluoroboron
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boron, (benzenemethanamine)trifluoro-, (T-4)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Boron, (benzenemethanamine)trifluoro-, (T-4)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (benzylamine)trifluoroboron
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.731
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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